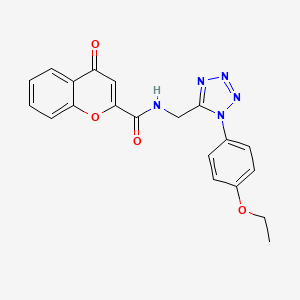

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic hybrid compound combining a coumarin (4-oxo-4H-chromene) core with a tetrazole moiety. The structure features:

- Coumarin scaffold: Known for its bioactivity in anticoagulation, antimicrobial, and anti-inflammatory applications.

- Tetrazole ring: A nitrogen-rich heterocycle often used in medicinal chemistry for its metabolic stability and role in hydrogen bonding (e.g., angiotensin II receptor antagonists like losartan and valsartan) .

- Carboxamide linker: Facilitates interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-2-28-14-9-7-13(8-10-14)25-19(22-23-24-25)12-21-20(27)18-11-16(26)15-5-3-4-6-17(15)29-18/h3-11H,2,12H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUICOICLEGDFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions. The chromene ring is then formed through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative. The final step involves coupling the tetrazole and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene ring can be oxidized to form quinone derivatives.

Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The chromene moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A. Coumarin-Tetrazole Hybrids 1. 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) - Structure: Replaces the tetrazole with a triazole and introduces a 4-fluorophenethyl group. - Synthesis: Uses 4-fluorophenethylamine in methanol, yielding 62% after column chromatography. - Key Differences: - Triazole vs. tetrazole: Alters hydrogen-bonding capacity and metabolic stability. - Fluorine substituent: Increases electronegativity and binding specificity.

3-(Coumarin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives

- Structure : Integrates pyrazole and tetrazole rings with coumarin.

- Key Differences :

- Pyrazole-tetrazole hybrid: May enhance anti-inflammatory or antimicrobial activity.

- Methyl and carbothioamide groups: Modify solubility and target engagement.

B. Tetrazole-Containing Pharmaceuticals 1. Valsartan - Structure: Biphenyl tetrazole linked to L-valine. - Function: Angiotensin II receptor blocker (ARB) for hypertension. - Comparison: - Biphenyl core vs. coumarin: Alters pharmacokinetics and target specificity. - Ethoxy group in the target compound may improve CNS penetration compared to valsartan’s pentanoyl chain.

- Structure : Benzimidazole-tetrazole hybrid.

- Key Difference :

- Benzimidazole vs. coumarin: Influences redox activity and oxidative stability.

Key Research Findings

Synthetic Efficiency: Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ) achieve moderate yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting similar methods could apply to the target compound . Coumarin-triazole hybrids (e.g., compound 169) require milder conditions (methanol, room temperature) but lower yields (62%) .

Structure-Activity Relationships (SAR): Tetrazole vs. Triazole: Tetrazoles exhibit stronger hydrogen-bonding interactions, critical for receptor binding (e.g., ARBs like losartan) . Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., in ) enhance antimicrobial activity but reduce solubility . Ethoxy vs. Fluoro: The 4-ethoxyphenyl group in the target compound may offer better metabolic stability than fluorine-containing analogs .

Therapeutic Potential: Coumarin derivatives show anticoagulant activity via vitamin K antagonism, while tetrazoles in ARBs modulate blood pressure. The hybrid structure could dual-target these pathways .

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a tetrazole moiety and a chromene backbone. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be described by the following molecular formula:

This structure includes:

- A tetrazole ring , known for enhancing biological activity and solubility.

- A chromene scaffold , which is often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings frequently exhibit significant biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activities

The presence of the ethoxyphenyl group is also believed to enhance these activities by improving lipophilicity and bioavailability.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, which is common among chromene derivatives.

- Cell Cycle Arrest : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptosis in malignant cells, contributing to its anticancer properties.

Anticancer Activity

A study conducted on various derivatives of chromene compounds indicated that this compound exhibited potent antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.3 |

These results suggest that the compound has considerable potential as an anticancer agent.

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Step 1 : Formation of the tetrazole ring via cycloaddition between sodium azide and nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 2 : Functionalization of the tetrazole with a 4-ethoxyphenyl group using nucleophilic substitution under reflux conditions (e.g., ethanol, 80°C) .

- Step 3 : Coupling the tetrazole-methyl intermediate with 4-oxo-4H-chromene-2-carboxylic acid using coupling agents like EDC or DCC in anhydrous DMF .

Key parameters: Solvent choice (DMF for solubility), temperature control (0–25°C during coupling), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 434.15) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

Q. How can researchers design initial biological activity screenings for this compound?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations 1–100 μM, with triazole derivatives showing IC₅₀ values <10 μM in preliminary studies .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or microbial targets (e.g., E. coli) using fluorescence-based assays .

- Positive controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for similar compounds be resolved?

- Methodological Answer :

- Dose-response analysis : Validate activity across multiple concentrations to rule out false positives/negatives .

- Structural analogs : Synthesize derivatives (e.g., replacing ethoxy with methoxy) to isolate pharmacophores .

- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB ID: 1M17) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding modes .

- QSAR modeling : Train models on triazole derivatives’ IC₅₀ data to predict activity .

Q. How can experimental design optimize reaction yields and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken designs to test variables (temperature, solvent ratio, catalyst loading) .

- Process intensification : Use microreactors for exothermic steps (e.g., tetrazole formation) to improve safety and yield .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.